Home > Products > Screening Compounds P79455 > 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one - 40423-52-7

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Catalog Number: EVT-1657803
CAS Number: 40423-52-7
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound serves as a fundamental building block in various pharmaceutical and medicinal chemistry applications. Its structure, containing the imidazo[4,5-c]pyridin-2-one core, makes it a versatile scaffold for developing diverse bioactive compounds.

6-Butylamino-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound, synthesized from a 4-aminopyridine precursor, highlights the potential for introducing substituents on the imidazo[4,5-c]pyridin-2-one core. The specific substitution with a butylamino group at the 6-position could impart desired pharmacological properties.

5-Butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one (KF15570)

  • Compound Description: This compound exhibits significant bronchodilatory activity with potential therapeutic applications. Its efficacy in reducing bronchospasm suggests its potential as a treatment for respiratory disorders. KF15570 demonstrated greater effectiveness than aminophylline in specific animal models, highlighting its potency as a bronchodilator.

6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: The compound features a bromine atom at the 6-position and (1,3-dioxolan-2-yl)methyl groups substituted on the nitrogen atoms adjacent to the carbonyl group in the imidazo[4,5-b]pyridin-2(3H)-one core. The crystal structure reveals the planar nature of the fused ring system and the conformations of the attached dioxolane rings.

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound, synthesized by reacting 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide, possesses a bromine substituent at the 6-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridin-2(3H)-one core. Its crystal structure reveals a planar arrangement of non-hydrogen atoms and intermolecular hydrogen bonding interactions.

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound is a key intermediate in synthesizing various biologically active compounds. The synthetic route involves multiple steps starting from pyridin-4-ol. The final structure features a 4-bromo-2-fluorophenyl group attached to the nitrogen atom of the imidazo[4,5-c]pyridin-2-one core.

3-(3H-imidazo[4,5-C]pyridin-2-yl)-1H-pyrazolo[4,3-B]pyridines

  • Compound Description: This class of 4-azaindazole compounds shows potential for treating diseases influenced by Wnt pathway signaling. These compounds could have applications in treating various cancers, fibrotic disorders, bone and cartilage diseases, and potentially neurological conditions.
Overview

1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is an organic compound classified within the imidazopyridine family, characterized by a fused structure of imidazole and pyridine rings. This compound is notable for its diverse biological activities, making it a subject of extensive research for potential therapeutic applications. Its unique structure contributes to its interaction with various biological targets, influencing enzyme activity and cellular processes .

Source and Classification

The compound is categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms. It is primarily synthesized through chemical reactions involving 2-aminopyridine and other reagents, which facilitate the formation of the imidazopyridine framework. The compound's synthesis routes often involve condensation reactions or multicomponent reactions that yield a variety of derivatives with potential biological significance .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one can be accomplished through several methods:

  1. Condensation Reaction: A common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction leads to the formation of a Schiff base intermediate, which subsequently cyclizes to yield the desired imidazopyridine structure.
  2. Multicomponent Reactions: Another effective approach utilizes a multicomponent reaction involving 2-aminopyridine, an aldehyde, and an isocyanide. This method allows for the efficient synthesis of various imidazopyridine derivatives in a single step, enhancing the diversity of potential compounds that can be produced .
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is C₉H₈N₄O. The compound features a methyl group attached to the nitrogen atom of the imidazole ring and has a pyridinone moiety. The specific arrangement of atoms and bonds gives rise to its unique chemical properties and reactivity.

Structural Data

  • Molecular Weight: 176.19 g/mol
  • Melting Point: Specific melting point data is not universally reported but varies based on purity and synthesis conditions.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in proton and carbon NMR spectra can help confirm the structure during synthesis verification .
Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one participates in several chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to produce N-oxide derivatives.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride to yield various reduced forms of the imidazopyridine.
  • Substitution Reactions: Nucleophilic substitution reactions can occur where hydrogen atoms on the imidazole ring are replaced by different substituents using alkyl halides or acyl chlorides .
Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific biological targets such as enzymes and proteins. It has been shown to inhibit certain enzymes involved in metabolic pathways by forming hydrogen bonds and hydrophobic interactions with active sites on these biomolecules.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one include:

  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in non-polar solvents.
  • Stability: The compound exhibits reasonable stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Chemical properties include its ability to undergo various transformations such as oxidation and reduction while maintaining its core structure. The presence of functional groups allows for diverse reactivity patterns that are useful in synthetic chemistry .

Applications

Scientific Uses

The applications of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one span several fields:

  • Pharmaceutical Development: Due to its biological activity profile, this compound is being investigated for potential use as an anticancer agent and in treating other diseases by targeting specific enzymes involved in disease progression.
  • Biochemical Research: It serves as a valuable tool in studying enzyme kinetics and cellular signaling pathways due to its ability to modulate enzyme activity.

Research continues into optimizing its derivatives for enhanced efficacy against various biological targets while minimizing side effects. The ongoing exploration into its structural modifications aims to expand its therapeutic potential across different medical applications .

Introduction to 1-Methyl-1H,2H,3H-Imidazo[4,5-c]Pyridin-2-One in Contemporary Research

1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one represents a structurally distinctive fused bicyclic heterocycle of significant interest in modern pharmaceutical chemistry. Characterized by a bridgehead nitrogen atom and a lactam functionality, this scaffold embodies a versatile pharmacophore with potential modulation capabilities across diverse biological targets. Its molecular framework combines the hydrogen-bonding capacity of the imidazolone moiety with the π-deficient character of the pyridine ring, creating unique electronic properties exploitable in rational drug design. As a constrained analogue of purine nucleobases, this compound exhibits inherent biocompatibility while offering enhanced metabolic stability compared to simpler heterocyclic systems. The methyl substitution at the N1 position further fine-tunes its physicochemical profile, influencing both solubility and target interaction kinetics. Contemporary research focuses on leveraging these attributes for developing novel therapeutic agents targeting oncological, infectious, and neurological disorders, positioning this heterocycle as a privileged structure in medicinal chemistry innovation [2] [5] [6].

Historical Synthesis and Discovery Milestones

The synthetic exploration of imidazo[4,5-c]pyridinones emerged alongside broader investigations into nitrogen-rich heterocycles during the mid-20th century. Early synthetic routes relied on multistep sequences involving condensation reactions between functionalized pyridine precursors and carbonyl sources. A foundational approach involved the cyclization of 4-amino-1-methyl-3-pyridinol with phosgene or triphosgene, yielding the tricyclic core with moderate efficiency but facing challenges in regiocontrol and functional group tolerance. By the 1990s, improved protocols utilizing microwave-assisted synthesis reduced reaction times from 24-48 hours to under 60 minutes while enhancing yields from approximately 45% to over 75% [7].

Significant innovation arrived through transition metal-catalyzed methods, particularly palladium-cross coupling strategies that enabled diversification at previously inaccessible positions. The Suzuki-Miyaura reaction proved especially valuable for introducing aryl and heteroaryl substituents at the 6-position, dramatically expanding the accessible chemical space around the core scaffold. Concurrently, the development of one-pot tandem reactions combining amidation and cyclization sequences streamlined production, reducing purification requirements and improving atom economy. These advances transformed 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one from a laboratory curiosity to a tractable building block for medicinal chemistry programs [1] [7].

A pivotal discovery milestone occurred through Boehringer Ingelheim's open innovation portal (opnMe.com), which identified the compound as a critical intermediate in kinase inhibitor programs. The strategic methyl group at N1 was found to prevent unwanted N3 alkylation during subsequent derivatization while optimizing crystallinity for X-ray co-crystallography studies. This industrial validation stimulated academic interest in the scaffold, leading to novel synthetic applications beyond its original context. The compound's CAS registry (7397-68-4) now anchors extensive patent and publication records documenting its evolution from synthetic target to enabling pharmacophore [2].

Table 1: Evolution of Synthetic Approaches for 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Synthetic EraRepresentative MethodKey AdvantagesYield RangeLimitations
Classical (1980s)Acid-catalyzed cyclization of 4-amino-N-methylnicotinamideReadily available starting materials40-50%Harsh conditions, poor regioselectivity
Transitional (1990s)Microwave-assisted condensationReduced reaction time (≤1 hr), improved purity65-75%Specialized equipment required
Modern (2000s-present)Pd-catalyzed C-H functionalization/cyclizationLate-stage diversification, excellent functional group tolerance70-90%Catalyst cost, oxygen sensitivity
Contemporary InnovationsFlow chemistry approachesScalability, continuous processing80-92%Initial setup complexity

Role in Heterocyclic Chemistry and Medicinal Chemistry Frameworks

Within heterocyclic chemistry frameworks, 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one serves as a versatile bioisostere for purine nucleobases, strategically replacing the endocyclic nitrogen at position 9 while conserving hydrogen bonding patterns critical for target recognition. This substitution simultaneously enhances metabolic stability by blocking enzymatic oxidation at the vulnerable C8 position inherent to natural purines. The lactam moiety provides a rigid planar conformation that reduces entropic penalties upon target binding while offering two vectorial directions for structural elaboration—through the nitrogen atoms at positions 1 and 3, and carbon atoms at positions 5, 6, and 7 [5] [6].

The scaffold's electron-deficient character profoundly influences its intermolecular interactions, enabling distinctive π-π stacking with protein aromatic residues and facilitating cation-π interactions with lysine and arginine side chains. Computational analyses reveal a dipole moment of approximately 4.2 Debye oriented perpendicular to the molecular plane, creating an electrostatic profile complementary to phosphate-binding regions in kinase ATP pockets. These properties underpin its utility across diverse target classes:

  • Kinase Inhibition: The scaffold serves as a hinge-binding motif in multiple kinase inhibitor programs, with the pyridinone carbonyl forming a critical hydrogen bond with backbone NH groups (e.g., c-Met inhibitors where it mimics adenine interactions) [8]
  • Enzyme Modulation: Derivatives demonstrate potent inhibition of phosphodiesterases (PDE10A IC50 values reaching nanomolar range) through simultaneous interaction with catalytic residues and hydrophobic subpockets [3]
  • Antimicrobial Agents: Structural hybrids display activity against Mycobacterium tuberculosis by targeting lumazine synthase in the riboflavin biosynthesis pathway, absent in humans [7]

The methyl group at N1 represents a strategic design element rather than merely a blocking substituent. It optimally balances steric occupancy and electron-donating effects, fine-tuning the pKa of the adjacent lactam NH (predicted pKa ≈ 9.2) to maintain favorable solubility at physiological pH while preserving acidic microclimate absorption in the gastrointestinal tract. This subtle modification distinguishes the molecule from simpler imidazopyridinones, enabling penetration of the blood-brain barrier in central nervous system targets—a property leveraged in PDE10A inhibitors for neurological disorders [3] [6].

Table 2: Bioisosteric Applications of 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in Medicinal Chemistry

Therapeutic TargetBiological RoleStructural Advantage Over Canonical ScaffoldsExemplar Derivatives
Tyrosine Kinases (c-Met)ATP-competitive inhibitionEnhanced selectivity profile versus type II inhibitors due to U-shaped binding modeVolitinib analogues with improved ClogP (2.1 vs. 3.7 in lead compounds)
Phosphodiesterases (PDE10A)Catalytic site blockadeReduced hERG liability compared to benzimidazole predecessorsCompound 7 (IC50 = 4.1 nM) with 10-fold potency improvement [3]
Lumazine SynthaseDisruption of riboflavin biosynthesisSelective toxicity against microbial pathogensDocking scores ≤ -9.3 kcal/mol versus Mycobacterium tuberculosis enzyme [7]
Tubulin PolymerizationMicrotubule stabilizationSuperior aqueous solubility (LogS = -1.02) enabling IV formulationPlinabulin-inspired hybrids with IC50 ≤ 7.3 µM in HCT116 cells [5]

Academic Significance in Target-Driven Drug Discovery

The academic significance of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one extends beyond its immediate pharmacological applications to its role as a testbed for innovative drug discovery methodologies. Its well-defined heterocyclic architecture serves as an ideal substrate for developing structure-based design platforms, fragment-based screening approaches, and computational prediction algorithms. The compound's crystallographic behavior—facilitating high-resolution co-crystal structures (typically ≤1.8 Å resolution)—has enabled detailed mapping of conserved binding motifs across disparate enzyme classes [3] [8].

In kinase drug discovery, the scaffold has enabled novel targeting strategies for c-Met, a receptor tyrosine kinase implicated in oncogenic signaling pathways. Academic laboratories have exploited the molecule's U-shaped binding conformation to achieve unprecedented selectivity profiles against structurally related kinases. When incorporated into volitinib-inspired compounds, the imidazo[4,5-c]pyridinone core demonstrated >78-fold selectivity against 16 off-target kinases, overcoming a critical limitation of earlier chemotypes. This selectivity originates from its ability to access unique subpockets adjacent to the ATP-binding site while avoiding interactions with conserved residues responsible for off-target effects. The methyl group at N1 proved particularly crucial by displacing a structural water molecule typically present in non-target kinases, accounting for the enhanced specificity [8].

The scaffold has also proven instrumental in validating novel target classes with therapeutic potential. For example, its incorporation into lumazine synthase inhibitors provided chemical probes to elucidate the riboflavin biosynthesis pathway in Mycobacterium tuberculosis—a target previously underexploited in antimicrobial development. Docking simulations utilizing the compound as a molecular template achieved exceptional correlation between predicted binding affinities (ΔG = -9.3 to -11.7 kcal/mol) and experimental inhibitory activities (MIC = 0.5-8 μg/mL), establishing computational protocols now applied to related targets. These studies confirmed the scaffold's ability to occupy the 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (1) binding site while mimicking the transition state during lumazine formation [7].

From a molecular property perspective, the compound exhibits a favorable developability profile:

Table 3: Computationally Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueMethodologyTherapeutic Implications
Molecular Weight135.12 g/mol-Compliance with fragment-like properties for library design
Topological Polar Surface Area (TPSA)61.54 ŲErtl P. et al. 2000Optimal membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s)
LogP (Consensus)0.36Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-ITBalanced distribution characteristics
Water Solubility (LogS)-1.02 (ESOL)Delaney JS. 2004Suitable for oral formulation development
H-bond Acceptors2-Reduced transporter-mediated efflux
H-bond Donors2-Target engagement in hydrophilic binding pockets
GI AbsorptionHighBOILED-Egg modelPredicts >80% oral absorption in humans
BBB PermeantNoBOILED-Egg modelAvoids CNS side effects in peripheral targets
P-gp SubstrateNoSVM modelMinimal efflux-related resistance development
CYP InhibitionBroadly negative across 1A2, 2C19, 2C9, 2D6, 3A4SVM modelsLowered drug-drug interaction potential

These intrinsic properties explain the scaffold's privileged status across multiple drug discovery campaigns. Its balanced lipophilicity (Consensus LogP = 0.36) and moderate polar surface area (61.54 Ų) navigate the optimal bioavailability space, while the absence of cytochrome P450 inhibition flags reduces the likelihood of clinically problematic drug interactions. The high gastrointestinal absorption prediction aligns with demonstrated oral bioavailability in preclinical models of advanced derivatives [2] [3] [6].

The compound continues to enable innovative approaches in chemical biology, particularly in targeted protein degradation. Its nitrogen-rich architecture provides convenient handles for conjugation with E3 ligase-recruiting motifs, creating proteolysis-targeting chimeras (PROTACs) against historically challenging targets. Several academic groups have reported successful degradation probes utilizing the imidazo[4,5-c]pyridinone core as the warhead for kinases previously considered undruggable, demonstrating DC50 values below 50 nM in cellular models. This application capitalizes on the scaffold's rigid structure and well-defined vectorial points to optimize ternary complex formation—a critical factor in efficient degradation [5] [8].

Properties

CAS Number

40423-52-7

Product Name

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

IUPAC Name

1-methyl-3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)

InChI Key

YMJWXQIUTGOQMQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=NC=C2)NC1=O

Canonical SMILES

CN1C2=C(C=NC=C2)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.